palladium Tetrafluoroborate CAS No. 215323-63-0](/img/new.no-structure.jpg)

[2-(5-Methyl-1H-pyrazol-3-yl-κN2)pyridinato-κN](η3-2-propenyl)palladium Tetrafluoroborate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

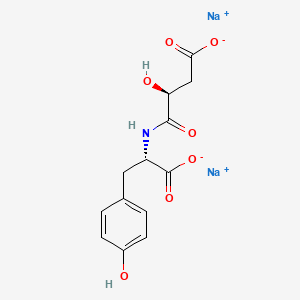

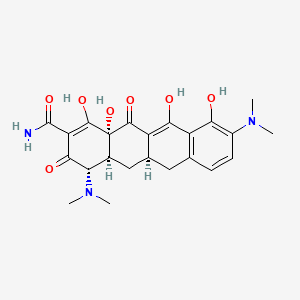

2-(5-Methyl-1H-pyrazol-3-yl-κN2)pyridinato-κNpalladium Tetrafluoroborate: is a coordination complex featuring palladium as the central metal atom. This compound is notable for its applications in catalysis, particularly in organic synthesis. The presence of both pyrazolyl and pyridinyl ligands provides a unique electronic environment around the palladium center, enhancing its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1H-pyrazol-3-yl-κN2)pyridinato-κNpalladium Tetrafluoroborate typically involves the following steps:

Ligand Preparation: The ligands, 5-methyl-1H-pyrazole and pyridine, are synthesized or obtained commercially.

Complex Formation: The ligands are reacted with a palladium precursor, such as palladium(II) acetate, in the presence of a base like triethylamine. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Anion Exchange: The resulting complex is treated with tetrafluoroboric acid to exchange the acetate anions with tetrafluoroborate anions, yielding the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Ligands: Large-scale synthesis or procurement of the ligands.

Automated Reaction Systems: Use of automated systems to control reaction conditions precisely, ensuring high yield and purity.

Purification: Techniques such as crystallization or chromatography are employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Methyl-1H-pyrazol-3-yl-κN2)pyridinato-κNpalladium Tetrafluoroborate: undergoes various types of reactions, including:

Oxidative Addition: The palladium center can insert into carbon-halogen bonds, forming new palladium-carbon bonds.

Reductive Elimination: This reaction involves the elimination of two ligands from the palladium center, forming a new bond between them.

Substitution: Ligands around the palladium can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidative Addition: Typically involves halogenated substrates and is carried out in the presence of a base.

Reductive Elimination: Often facilitated by heating or the addition of reducing agents.

Substitution: Requires nucleophilic or electrophilic reagents, depending on the nature of the substitution.

Major Products

The major products formed from these reactions depend on the specific substrates and conditions used. For example, oxidative addition with aryl halides can produce aryl-palladium complexes, which are key intermediates in cross-coupling reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is widely used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions. These reactions are fundamental in the formation of carbon-carbon bonds, essential for synthesizing complex organic molecules.

Biology and Medicine

Research in biology and medicine explores the use of palladium complexes for their potential anticancer properties. The unique coordination environment of 2-(5-Methyl-1H-pyrazol-3-yl-κN2)pyridinato-κNpalladium Tetrafluoroborate may enhance its ability to interact with biological molecules, leading to novel therapeutic applications.

Industry

In the industrial sector, this compound is utilized in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its role as a catalyst in various organic transformations makes it invaluable for large-scale production processes.

Wirkmechanismus

The mechanism by which 2-(5-Methyl-1H-pyrazol-3-yl-κN2)pyridinato-κNpalladium Tetrafluoroborate exerts its effects involves the coordination of the palladium center with substrates, facilitating their transformation through oxidative addition, reductive elimination, or substitution reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(5-Methyl-1H-pyrazol-3-yl-κN2)pyridinato-κNplatinum Tetrafluoroborate: Similar structure but with platinum instead of palladium.

2-(5-Methyl-1H-pyrazol-3-yl-κN2)pyridinato-κNnickel Tetrafluoroborate: Nickel-based analog with different reactivity.

Uniqueness

The uniqueness of 2-(5-Methyl-1H-pyrazol-3-yl-κN2)pyridinato-κNpalladium Tetrafluoroborate lies in its palladium center, which offers superior catalytic properties compared to its nickel and platinum counterparts. The specific electronic and steric environment provided by the pyrazolyl and pyridinyl ligands enhances its reactivity and selectivity in various chemical reactions.

Eigenschaften

CAS-Nummer |

215323-63-0 |

|---|---|

Molekularformel |

C12H16BF4N3Pd |

Molekulargewicht |

395.505 |

IUPAC-Name |

2-(5-methylpyrazol-2-id-3-yl)pyridine;palladium(2+);propane;trifluoroborane;fluoride |

InChI |

InChI=1S/C9H8N3.C3H8.BF3.FH.Pd/c1-7-6-9(12-11-7)8-4-2-3-5-10-8;1-3-2;2-1(3)4;;/h2-6H,1H3;3H2,1-2H3;;1H;/q-1;;;;+2/p-1 |

InChI-Schlüssel |

WFOPLMIMLAZTEZ-UHFFFAOYSA-M |

SMILES |

B(F)(F)F.CCC.CC1=N[N-]C(=C1)C2=CC=CC=N2.[F-].[Pd+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Z)-[5-[(3-carboxy-4-hydroxy-5-methylphenyl)diazenyl]-2-chlorophenyl]-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B592528.png)

![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592531.png)

![1H-3,7-Ethanopyrrolo[2,3-c]pyridine](/img/structure/B592537.png)

![(1S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-1,9-dihydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydrocyclopenta[a]chrysen-13-one](/img/structure/B592540.png)

![1-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[(14-oxo-azacyclotetradec-6-yl)oxy]oxan-4-yl]-3-(2-phenylethyl)urea](/img/structure/B592547.png)